5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate
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Overview
Description
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate typically involves the reaction of barbituric acid with butyl bromide and 4-hydroxycyclohexanone under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification with butyric acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the barbituric acid moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-Butyl-1-(4-oxocyclohexyl)barbituric acid butyrate.
Reduction: Formation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butanol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Butyl-1-cyclohexylbarbituric acid: Similar structure but lacks the hydroxy group and butyrate ester.
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Similar structure but lacks the butyrate ester.
Properties
CAS No. |
21330-96-1 |
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Molecular Formula |
C18H28N2O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] butanoate |
InChI |
InChI=1S/C18H28N2O5/c1-3-5-7-14-16(22)19-18(24)20(17(14)23)12-8-10-13(11-9-12)25-15(21)6-4-2/h12-14H,3-11H2,1-2H3,(H,19,22,24) |
InChI Key |
XEMOGWRUSUEBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CCC |
Origin of Product |
United States |
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